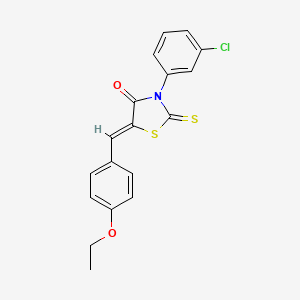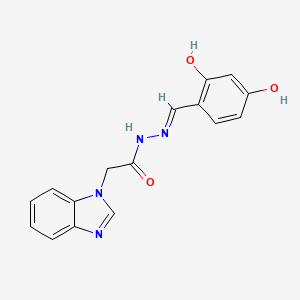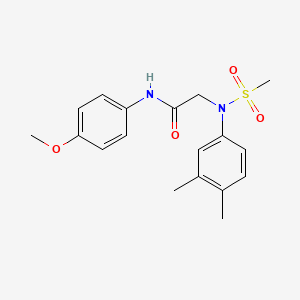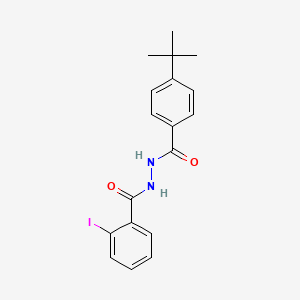![molecular formula C14H13NO3 B5999228 4-[(1Z)-N-hydroxy-2-phenylethanimidoyl]benzene-1,3-diol](/img/structure/B5999228.png)
4-[(1Z)-N-hydroxy-2-phenylethanimidoyl]benzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1Z)-N-hydroxy-2-phenylethanimidoyl]benzene-1,3-diol is an organic compound with the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol . This compound is characterized by the presence of a benzene ring substituted with hydroxyl groups and an N-hydroxy-2-phenylethanimidoyl group. It is a derivative of benzene and belongs to the class of phenolic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1Z)-N-hydroxy-2-phenylethanimidoyl]benzene-1,3-diol typically involves the reaction of 2,4-dihydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an oxime intermediate, which is then converted to the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[(1Z)-N-hydroxy-2-phenylethanimidoyl]benzene-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The N-hydroxy group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride.
Major Products
Oxidation: Quinones and carboxylates.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-[(1Z)-N-hydroxy-2-phenylethanimidoyl]benzene-1,3-diol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[(1Z)-N-hydroxy-2-phenylethanimidoyl]benzene-1,3-diol involves its interaction with various molecular targets and pathways. The compound’s phenolic structure allows it to act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, its N-hydroxy group can interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Hydroquinone (benzene-1,4-diol): Similar structure but lacks the N-hydroxy-2-phenylethanimidoyl group.
Catechol (benzene-1,2-diol): Similar structure with hydroxyl groups in different positions.
Resorcinol (benzene-1,3-diol): Similar structure with hydroxyl groups in different positions.
Uniqueness
4-[(1Z)-N-hydroxy-2-phenylethanimidoyl]benzene-1,3-diol is unique due to the presence of the N-hydroxy-2-phenylethanimidoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential therapeutic applications compared to other dihydroxybenzene derivatives .
Propiedades
IUPAC Name |
4-[(Z)-C-benzyl-N-hydroxycarbonimidoyl]benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-11-6-7-12(14(17)9-11)13(15-18)8-10-4-2-1-3-5-10/h1-7,9,16-18H,8H2/b15-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBLRMMNCNYUEA-SQFISAMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=NO)C2=C(C=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C/C(=N/O)/C2=C(C=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-Fluorophenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5999163.png)

![3-[cyclopentyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]-1,2-propanediol](/img/structure/B5999172.png)
![2-amino-N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-6-isopropyl-4-pyrimidinecarboxamide](/img/structure/B5999180.png)
![1-(3-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B5999186.png)

![N-[4-[[(2-bromobenzoyl)amino]sulfamoyl]phenyl]acetamide](/img/structure/B5999216.png)
![N-(2-chlorobenzyl)-3-{1-[3-(4-pyridinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B5999223.png)
![2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~,N~1~-DIPHENYLACETAMIDE](/img/structure/B5999235.png)


![2-(5-oxo-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-6-yl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B5999248.png)
![5-{1-[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B5999256.png)
![2-[1-(4-ethoxybenzyl)-4-(4-fluoro-3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5999267.png)
